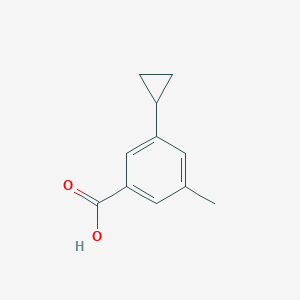

3-Cyclopropyl-5-methylbenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3-cyclopropyl-5-methylbenzoic acid |

InChI |

InChI=1S/C11H12O2/c1-7-4-9(8-2-3-8)6-10(5-7)11(12)13/h4-6,8H,2-3H2,1H3,(H,12,13) |

InChI Key |

DHBLSFJBGFAECB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)O)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopropyl 5 Methylbenzoic Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections for 3-Cyclopropyl-5-methylbenzoic Acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered:

C(aryl)-C(cyclopropyl) bond disconnection: This approach simplifies the target molecule to a 3-bromo-5-methylbenzoic acid precursor and a cyclopropyl (B3062369) source. The forward reaction would then involve a cross-coupling reaction to form the key carbon-carbon bond.

C(aryl)-COOH bond disconnection: This strategy leads to 1-cyclopropyl-3-methylbenzene as a key intermediate. The carboxylic acid group can then be installed in the forward synthesis via oxidation of the methyl group or another suitable functional group.

A third, less common disconnection involves the formation of the cyclopropane (B1198618) ring on a pre-existing benzoic acid derivative. Each of these strategic disconnections points toward distinct synthetic methodologies.

Direct Synthetic Approaches to this compound

Direct synthetic approaches focus on the construction of the target molecule from readily available precursors through a sequence of reliable chemical reactions.

Carbon-Carbon Bond Forming Reactions Involving the Cyclopropyl Moiety

The formation of the bond between the cyclopropyl ring and the aromatic core is a critical step in many synthetic routes.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. nih.gov This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of a 3-halo-5-methylbenzoic acid derivative with a cyclopropylboron species. A common precursor for this reaction is 3-bromo-5-methylbenzoic acid.

The coupling partner can be cyclopropylboronic acid or, more recently, potassium cyclopropyltrifluoroborate (B8364958), which offers advantages in terms of stability and ease of handling. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and depends on the specific substrates used.

| Aryl Halide | Cyclopropylboron Reagent | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 3-Bromo-5-methylbenzoic acid (ester) | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | Good to Excellent |

| 3-Chloro-5-methylbenzoic acid (ester) | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene | Moderate to Excellent nih.gov |

| Various Aryl Chlorides | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene | 50-95 nih.gov |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling to form Aryl-Cyclopropyl Bonds.

The direct cyclopropanation of an aromatic ring is a challenging transformation due to the inherent stability of the aromatic system. While methods like the Simmons-Smith reaction are highly effective for the cyclopropanation of alkenes, their application to arenes is not straightforward. masterorganicchemistry.com

Recent advances in organometallic chemistry have explored transition metal-catalyzed C-H activation as a means to achieve direct cyclopropanation of arenes. nih.gov For instance, gold carbene intermediates have been shown to cyclopropanate benzene (B151609) rings. nih.gov However, these methods are often substrate-specific and may not be generally applicable for the synthesis of a molecule like this compound. This approach remains an active area of research but is considered a less conventional route for this specific target compared to cross-coupling strategies.

Functional Group Interconversions to the Carboxylic Acid Moiety

An alternative strategy involves the introduction of the carboxylic acid group at a later stage of the synthesis onto a pre-formed cyclopropyl-methyl benzene core.

A common and reliable method for introducing a carboxylic acid group onto an aromatic ring is through the oxidation of an alkyl substituent. wikipedia.org In the context of synthesizing this compound, a plausible precursor is 1-cyclopropyl-3,5-dimethylbenzene. Selective oxidation of one of the methyl groups can be challenging. A more direct precursor would be 3-cyclopropyl-5-methyltoluene. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or through catalytic oxidation processes. purdue.eduresearchgate.net The reaction is typically performed in the presence of a base, followed by acidification to yield the carboxylic acid.

| Starting Material | Oxidizing Agent | Conditions | Product |

| Toluene | KMnO₄ | Basic, Heat, then H₃O⁺ | Benzoic Acid |

| 3-Cyclopropyl-5-methyltoluene | KMnO₄ | Basic, Heat, then H₃O⁺ | This compound |

| Alkylbenzenes | Catalytic Co(OAc)₂ / O₂ | High Temperature and Pressure | Benzoic Acids |

Table 2: General Conditions for Oxidative Transformation of Alkylbenzenes.

Multi-step Total Synthesis Pathways for Substituted Benzoic Acids

The construction of substituted benzoic acids like this compound typically follows a multi-step synthetic sequence. A common and logical retrosynthetic analysis suggests the disconnection of the cyclopropyl group, pointing towards a key intermediate such as a halogenated methylbenzoic acid. This precursor can then be coupled with a suitable cyclopropylating agent.

A plausible forward synthesis route involves the following key transformations:

Aromatic Substitution and Functional Group Interconversion: Starting from a readily available substituted benzene, a sequence of electrophilic aromatic substitution and functional group manipulations is employed to install the required methyl and carboxyl groups, along with a handle for the final cyclopropylation step (e.g., a halogen).

Cross-Coupling Reaction: The introduction of the cyclopropyl moiety is often achieved in the final stages of the synthesis via a metal-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

This modular approach allows for the synthesis of a variety of analogs by simply changing the coupling partners. The synthesis of methyl m-nitrobenzoate, for example, involves a three-step process of nitration, oxidation, and esterification, showcasing a typical multi-step approach to substituted benzoic acids truman.edu.

Synthesis of Key Precursors and Synthetic Intermediates for this compound

The successful synthesis of the target molecule is highly dependent on the efficient preparation of its key building blocks. These include cyclopropyl-containing reagents and appropriately substituted aromatic precursors.

Preparation of Cyclopropyl-Containing Building Blocks

The cyclopropyl group is a valuable structural motif in medicinal chemistry due to its unique conformational and electronic properties nih.govcas.cn. A variety of methods exist for the preparation of cyclopropyl building blocks suitable for cross-coupling reactions.

Cyclopropylboronic Acid and its Derivatives: Cyclopropylboronic acid is a key reagent for introducing the cyclopropyl group via the Suzuki-Miyaura coupling nih.govaudreyli.com. It can be prepared from the corresponding Grignard reagent, cyclopropylmagnesium bromide, by reaction with trimethylborate followed by acidic workup audreyli.com. For increased stability and ease of handling, cyclopropylboronic acid can be converted to its potassium cyclopropyltrifluoroborate salt nih.govorganic-chemistry.org. These trifluoroborate salts are air- and moisture-stable crystalline solids organic-chemistry.org. The Suzuki-Miyaura coupling of potassium cyclopropyltrifluoroborate with aryl chlorides provides a powerful method for the formation of arylcyclopropanes nih.govorganic-chemistry.org.

Other Cyclopropanating Reagents: Other methods for generating cyclopropane rings include the Simmons-Smith reaction, which utilizes a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple marquette.edu. Additionally, cyclopropyl ketones can serve as versatile precursors for a range of cyclopropyl-containing compounds researchgate.net.

| Building Block | Preparation Method | Reference |

| Cyclopropylboronic acid | Reaction of cyclopropylmagnesium bromide with trimethylborate | audreyli.com |

| Potassium cyclopropyltrifluoroborate | Reaction of cyclopropylboronic acid with KHF2 | nih.govorganic-chemistry.org |

| Cyclopropyl ketones | Addition of dimethyloxosulfonium methylide to α,β-unsaturated ketones | researchgate.net |

Synthesis of Substituted Methylbenzenes and Halo-Methylbenzoic Acids

The aromatic core of this compound is typically constructed from simpler, commercially available starting materials. The strategic introduction of substituents in the correct orientation is crucial and is governed by the principles of electrophilic aromatic substitution.

Synthesis of 3-Bromo-5-methylbenzoic Acid: A key precursor for this compound is 3-bromo-5-methylbenzoic acid. A common synthetic route to this compound involves the oxidation of one of the methyl groups of 1-bromo-3,5-dimethylbenzene. This oxidation can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) in a mixture of pyridine (B92270) and water. chemicalbook.comchemicalbook.com The reaction mixture is heated, and after an acidic workup, the desired 3-bromo-5-methylbenzoic acid can be isolated and purified. chemicalbook.comchemicalbook.com

Synthesis of Substituted Toluenes: The synthesis of substituted toluenes often begins with electrophilic aromatic substitution on toluene itself. For example, bromination of toluene with Br₂ in the presence of a Lewis acid catalyst like FeBr₃ yields a mixture of ortho- and para-bromotoluene libretexts.org. The synthesis of 3-bromotoluene (B146084) can be achieved from 3-bromo-4-aminotoluene via diazotization followed by reduction chemicalbook.com. Friedel-Crafts alkylation and acylation are also fundamental reactions for introducing alkyl and acyl groups onto a benzene ring, which can then be further modified. khanacademy.orggoogle.com For instance, a Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride, followed by hydrolysis, can yield a mixture of fluoro-methylbenzoic acid isomers google.com.

| Precursor | Starting Material | Key Reaction | Reagents | Reference |

| 3-Bromo-5-methylbenzoic acid | 1-Bromo-3,5-dimethylbenzene | Oxidation | KMnO₄, Pyridine, H₂O | chemicalbook.comchemicalbook.com |

| para-Bromotoluene | Toluene | Bromination | Br₂, FeBr₃ | libretexts.org |

| 3-Bromotoluene | 3-Bromo-4-aminotoluene | Diazotization, Reduction | NaNO₂, H₂SO₄, Copper powder | chemicalbook.com |

| 4-Fluoro-2-methylbenzoic acid | m-Fluorotoluene | Friedel-Crafts Acylation, Hydrolysis | Trichloroacetyl chloride, AlCl₃, NaOH | google.com |

Stereoselective Synthesis Approaches for Cyclopropyl-Substituted Benzoic Acids

The introduction of stereocenters on the cyclopropane ring can be critical for the biological activity of a molecule. Several strategies have been developed for the stereoselective synthesis of cyclopropyl-containing compounds.

While the parent this compound is achiral, the synthesis of chiral analogs bearing substituents on the cyclopropane ring requires stereocontrolled methods. Enantioselective cyclopropanation reactions are a primary approach to establishing defined stereochemistry.

Biocatalytic Cyclopropanation: Engineered enzymes, such as variants of myoglobin, have been shown to catalyze highly diastereo- and enantioselective cyclopropanation reactions between vinylarenes and diazoketones nih.gov. This chemoenzymatic strategy allows for the construction of chiral cyclopropyl ketones, which can be further diversified nih.gov.

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries or chiral catalysts in cyclopropanation reactions can induce asymmetry. For instance, the diastereoselectivity of the Simmons-Smith cyclopropanation can be directed by the presence of a nearby hydroxyl group marquette.edu.

From Chiral Precursors: Enantiopure cyclopropyl esters can be synthesized from chiral starting materials like (-)-levoglucosenone through a base-promoted carbocyclization of epoxyvalerates researchgate.netrsc.org.

The development of methods for the enantioselective construction of fluorinated tertiary stereogenic centers in cyclopropanes is a significant challenge, but progress has been made using chiral α-fluoro carbanion strategies cas.cn.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and socially responsible indianchemicalsociety.comwjpmr.com. These principles are increasingly being applied to the synthesis of benzoic acid derivatives.

Key aspects of green chemistry in this context include:

Use of Safer Solvents: The replacement of hazardous organic solvents with greener alternatives like water or performing reactions under solvent-free conditions is a primary goal. indianchemicalsociety.comijisrt.com For example, the Schotten-Baumann reaction for benzoylation can be carried out in an aqueous environment at room temperature brazilianjournals.com.br.

Catalysis: The use of catalytic reagents over stoichiometric ones minimizes waste. This is exemplified by the use of palladium catalysts in Suzuki-Miyaura coupling reactions, which are used in small quantities libretexts.org.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product indianchemicalsociety.com.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Sonication has been explored as an energy-efficient alternative for promoting reactions like the synthesis of bromo acids ijisrt.com.

Renewable Feedstocks: The use of starting materials derived from renewable sources is a key aspect of sustainability researchgate.netrsc.org.

A patent describes a continuous synthesis method for substituted benzoic acids using oxygen as a green and inexpensive oxidant, which minimizes waste generation wipo.int.

Process Chemistry and Scalable Production Methodologies

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of factors such as safety, cost, efficiency, and robustness.

For the synthesis of this compound, a scalable process would likely involve:

Optimization of Reaction Conditions: This includes fine-tuning parameters such as temperature, reaction time, and catalyst loading to maximize yield and minimize by-product formation. The development of robust palladium catalysts, such as palladacycles, which exhibit thermal stability and are insensitive to air and water, is crucial for scalable Suzuki-Miyaura couplings libretexts.org.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. A continuous oxidation process for preparing substituted benzoic acids has been reported, highlighting the potential of this technology wipo.int.

Purification Strategies: Developing efficient and scalable purification methods, such as crystallization, is essential to obtain the final product with the required purity. The synthesis of 4-fluoro-2-methylbenzoic acid, for example, utilizes recrystallization to separate isomers google.com.

Safety and Hazard Analysis: A thorough risk assessment of all chemical transformations and reagents is necessary to ensure safe operation on a large scale orgsyn.org.

The development of a scalable process for complex molecules, such as a key building block for Factor D inhibitors containing a cyclopropyl-methyl-proline moiety, demonstrates the importance of innovative synthetic routes and process optimization researchgate.net.

Spectroscopic and Structural Elucidation of 3 Cyclopropyl 5 Methylbenzoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 3-Cyclopropyl-5-methylbenzoic acid provides valuable information about the different types of protons and their neighboring atoms. The predicted chemical shifts (δ) in parts per million (ppm) relative to a standard reference, along with their multiplicities and integration values, are key to assigning each proton to its specific location in the molecule.

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The proton at the C2 position, being ortho to the carboxylic acid group, is expected to be the most deshielded. The protons at the C4 and C6 positions will also have characteristic shifts influenced by the adjacent cyclopropyl (B3062369) and methyl groups.

The methyl group protons will appear as a singlet, typically in the upfield region of the aromatic spectrum. The cyclopropyl group will exhibit a more complex pattern. The methine proton (CH) attached to the benzene ring will be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons (CH₂) of the cyclopropyl ring are diastereotopic and will likely appear as two separate multiplets. The acidic proton of the carboxylic acid group will present as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| COOH | ~12.0 - 13.0 | Broad Singlet | 1H |

| Ar-H (C2) | ~7.8 | Singlet | 1H |

| Ar-H (C4) | ~7.5 | Singlet | 1H |

| Ar-H (C6) | ~7.3 | Singlet | 1H |

| CH₃ | ~2.4 | Singlet | 3H |

| Cyclopropyl-CH | ~1.9 - 2.1 | Multiplet | 1H |

| Cyclopropyl-CH₂ | ~0.8 - 1.2 | Multiplet | 4H |

Note: These are predicted values and may vary slightly from experimental data.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in a specific range, with the carbons directly attached to the substituents (C1, C3, C5) having different chemical shifts from those bearing hydrogen atoms (C2, C4, C6). The quaternary carbons (C1, C3, and C5) are typically weaker in intensity. The methyl carbon will appear at the most upfield position in the spectrum. The carbons of the cyclopropyl group will also have characteristic chemical shifts, with the methine carbon being more downfield than the methylene carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~172 |

| Ar-C1 | ~131 |

| Ar-C2 | ~133 |

| Ar-C3 | ~148 |

| Ar-C4 | ~128 |

| Ar-C5 | ~139 |

| Ar-C6 | ~126 |

| CH₃ | ~21 |

| Cyclopropyl-CH | ~15 |

| Cyclopropyl-CH₂ | ~10 |

Note: These are predicted values and may vary slightly from experimental data.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the complex NMR spectra of molecules like this compound and its derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the cyclopropyl methine proton and the cyclopropyl methylene protons. It would also help to confirm the connectivity of the aromatic protons if there were any observable couplings, although in this specific substitution pattern, they are expected to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignments of the aromatic C-H pairs, the methyl group, and the cyclopropyl C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the placement of substituents on the aromatic ring. For example, correlations would be expected between the methyl protons and the C4, C5, and C6 carbons of the benzene ring. Similarly, the cyclopropyl protons would show correlations to C2, C3, and C4. The aromatic protons would show correlations to neighboring carbons, further confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the methyl protons and the adjacent aromatic proton at C6, as well as between the cyclopropyl protons and the aromatic proton at C2. This can help to determine the preferred conformation of the cyclopropyl group relative to the benzene ring.

Vibrational Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the stretching and bending vibrations of its functional groups.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which typically exists as a hydrogen-bonded dimer in the solid state. zenodo.org The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak around 1680-1700 cm⁻¹. zenodo.org The presence of conjugation with the aromatic ring slightly lowers this frequency.

The aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and cyclopropyl groups will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region. The C-O stretching and O-H bending vibrations of the carboxylic acid group will also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-3000 | Medium |

| C=O stretch (Carboxylic acid) | 1680-1700 | Strong |

| Aromatic C=C stretch | 1450-1600 | Medium to Weak |

| C-O stretch / O-H bend | 1200-1450 | Medium |

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar bonds often produce strong Raman signals.

For this compound, the symmetric stretching of the aromatic ring is expected to be a prominent feature in the Raman spectrum, typically appearing around 1600 cm⁻¹. The C-H stretching vibrations of the aromatic, methyl, and cyclopropyl groups will also be visible. The C=O stretch of the carboxylic acid, while strong in the IR, will be weaker in the Raman spectrum. The cyclopropyl ring breathing mode is another characteristic vibration that should be observable in the Raman spectrum. Due to the lack of direct experimental Raman data for this compound, a detailed analysis relies on comparison with structurally similar molecules and theoretical calculations. For instance, the Raman spectrum of 3,5-dimethylbenzoic acid shows characteristic peaks for the aromatic ring and methyl group vibrations, which would be analogous to the spectra of the target molecule.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical tool for the characterization of organic compounds, offering significant advantages for the structural confirmation of molecules like this compound. nih.gov Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a molecule's elemental composition. nih.govcsic.es

For this compound, with the chemical formula C₁₁H₁₂O₂, HRMS can distinguish its exact mass from other isomers or compounds with the same nominal mass. This high resolving power is crucial for confirming the identity of a synthesized compound or for identifying unknown metabolites in complex mixtures. nih.govmdpi.com The technique effectively eliminates interferences, leading to 'cleaner' mass spectra and higher confidence in analyte identification. nih.gov

Table 2: HRMS Data for this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂O₂ |

| Theoretical Exact Mass (Monoisotopic) | 176.08373 Da |

| Expected HRMS Result (e.g., [M-H]⁻) | 175.07645 Da |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique widely used in mass spectrometry, particularly for the analysis of polar, thermally labile, and large molecules. libretexts.org For a compound such as this compound, ESI-MS is an ideal method for determining its molecular weight. libretexts.org

The process involves dissolving the analyte in a polar volatile solvent and pumping it through a high-voltage capillary needle, which nebulizes the liquid into a fine mist of charged droplets. libretexts.org As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase and directed into the mass analyzer. libretexts.org

Because it is a "soft" technique, ESI typically produces intact molecular ions with minimal fragmentation. Given its acidic nature, this compound is readily analyzed in the negative ion mode, where it deprotonates to form the [M-H]⁻ ion. In positive ion mode, it can form adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).

Table 3: Expected Ions in ESI-MS of this compound

| Ionization Mode | Adduct | Expected Ion | Calculated m/z |

|---|---|---|---|

| Negative | Deprotonation | [M-H]⁻ | 175.08 |

| Positive | Sodium Adduct | [M+Na]⁺ | 199.07 |

X-ray Crystallography and Solid-State Structural Analysis

Crystal Engineering and Supramolecular Assembly

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties by controlling the assembly of molecules in the solid state. cardiff.ac.uk For benzoic acid and its derivatives, the primary driver of supramolecular assembly is the carboxylic acid functional group. nih.govrsc.org

Molecules of this compound are expected to self-assemble via strong O–H···O hydrogen bonds to form a robust and predictable supramolecular synthon: the centrosymmetric carboxylic acid dimer. researchgate.netrsc.org This dimer is a common feature in the crystal structures of nearly all simple carboxylic acids. The formation of these dimers is a powerful organizing force that dictates the primary arrangement of the molecules.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The stability and structure of the crystal lattice of this compound are determined by a network of intermolecular interactions. researchgate.net X-ray diffraction studies on related substituted benzoic acids reveal that while strong, directional hydrogen bonds provide the primary structural framework, a variety of weaker interactions also play a crucial role in stabilizing the crystal packing. researchgate.netresearchgate.net

The most significant interaction is the O–H···O hydrogen bond that forms the cyclic R²₂(8) dimer motif between two carboxylic acid groups. researchgate.net Beyond this primary interaction, the crystal structure is consolidated by a network of weaker hydrogen bonds. These can include C–H···O interactions, where hydrogen atoms from the aromatic ring, methyl group, or cyclopropyl group act as donors to the carboxylic oxygen atoms. researchgate.net

Table 4: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

|---|---|---|---|---|

| Strong Hydrogen Bond | O-H (carboxyl) | O=C (carboxyl) | ~2.6 - 2.7 | Forms primary supramolecular dimer synthon |

| Weak Hydrogen Bond | C-H (aromatic) | O=C (carboxyl) | ~3.2 - 3.5 | Links dimers into sheets or layers |

| Weak Hydrogen Bond | C-H (methyl/cyclopropyl) | O=C (carboxyl) | ~3.3 - 3.6 | Influences inter-dimer packing and density |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For an aromatic compound like this compound, the absorption of UV-Vis radiation typically excites electrons in the π-system of the benzene ring. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the nature and position of substituents on the ring.

The benzoic acid chromophore itself exhibits characteristic absorption bands. The presence of a cyclopropyl group and a methyl group as substituents on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzoic acid. The cyclopropyl group, due to its unique electronic properties, can conjugate with the aromatic ring, influencing the energy of the π-π* transitions. The methyl group, an electron-donating group, further contributes to this effect.

A hypothetical UV-Vis analysis of this compound, when conducted in a suitable solvent like ethanol (B145695) or methanol, would be expected to yield data similar to the following:

| Solvent | λmax 1 (nm) | ε1 (L mol⁻¹ cm⁻¹) | λmax 2 (nm) | ε2 (L mol⁻¹ cm⁻¹) | Transition |

| Ethanol | ~280-290 | ~1,000-2,000 | ~230-240 | ~10,000-14,000 | π → π* |

This table presents expected values based on known spectroscopic data for similar aromatic carboxylic acids. Actual experimental values for this compound may vary.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a pure sample of a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula to confirm its elemental composition and purity.

For this compound, the molecular formula is C₁₁H₁₂O₂. The theoretical elemental composition can be calculated as follows:

Molecular Weight: (11 * 12.01) + (12 * 1.01) + (2 * 16.00) = 132.11 + 12.12 + 32.00 = 176.23 g/mol

% Carbon (C): (132.11 / 176.23) * 100 = 74.97%

% Hydrogen (H): (12.12 / 176.23) * 100 = 6.88%

% Oxygen (O): (32.00 / 176.23) * 100 = 18.15%

An experimental elemental analysis of a pure sample of this compound would be expected to yield results that are in close agreement with these theoretical values, typically within a ±0.4% margin of error, which is the standard for confirming the stoichiometry of a synthesized compound.

| Element | Theoretical % | Found % |

| Carbon (C) | 74.97 | Data not available |

| Hydrogen (H) | 6.88 | Data not available |

| Oxygen (O) | 18.15 | Data not available |

This table illustrates the format for comparing theoretical and experimental elemental analysis data. The "Found %" column would be populated with data from actual experimental measurements.

Computational and Theoretical Chemistry Studies of 3 Cyclopropyl 5 Methylbenzoic Acid

Quantum Chemical Calculations

This section would have explored the fundamental electronic and structural properties of the molecule.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and vibrational modes. For instance, a study on 3-acetoxy-2-methylbenzoic acid successfully correlated theoretical calculations with experimental X-ray data. jocpr.com However, no such correlative study is available for 3-Cyclopropyl-5-methylbenzoic acid.

Elucidation of Reaction Mechanisms and Transition State Characterization

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. This involves calculating the energies of reactants, products, and the transition states that connect them. For example, the decarboxylation mechanism of benzoic acid has been investigated using DFT. researchgate.net A similar study on this compound would provide valuable information on its reactivity, but this research has not been conducted.

While computational studies have been performed on various other substituted benzoic acids bohrium.comacs.orgucl.ac.ukucl.ac.ukjocpr.comnih.govmdpi.combiointerfaceresearch.com, the specific electronic and steric effects of the cyclopropyl (B3062369) and methyl groups at the 3 and 5 positions of the benzene (B151609) ring make it impossible to extrapolate those findings accurately to this compound. The creation of a scientifically sound article as requested is therefore contingent on future computational research being conducted and published on this specific compound.

Aromaticity Indices and Delocalization Analysis (e.g., HOMA)

The aromaticity of this compound is a key determinant of its chemical properties and reactivity. Aromaticity in substituted benzene rings can be quantitatively assessed using various computational indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) being a widely employed method based on molecular geometry.

The HOMA index is calculated from the bond lengths of the ring, comparing them to an optimal value for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 would correspond to a non-aromatic Kekulé structure with distinct single and double bonds. nih.gov Values between 0 and 1 suggest a degree of aromaticity, while negative values can indicate anti-aromatic character. researchgate.net

For substituted benzenes, the nature and position of the substituents influence the π-electron delocalization and, consequently, the aromaticity of the ring. Electron-donating groups generally tend to slightly decrease the aromaticity of the benzene ring, while electron-withdrawing groups can either decrease or have a more complex effect on π-electron distribution. researchgate.net

In the case of this compound, the benzene ring is substituted with a cyclopropyl group, a methyl group, and a carboxylic acid group.

Cyclopropyl Group: The cyclopropyl group is known to act as an electron-donating group through σ-π conjugation, where the Walsh orbitals of the cyclopropane (B1198618) ring interact with the π-system of the benzene ring. This interaction can lead to an increase in electron density in the ring. Studies on aryl-cyclopropyl systems have shown that the cyclopropyl group can effectively participate in delocalization, especially when there is an electron demand at an adjacent center. acs.org

Methyl Group: The methyl group is a weak electron-donating group through hyperconjugation.

Carboxylic Acid Group: The carboxylic acid group is an electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance stabilization of the carboxylate group.

Delocalization analysis, often performed in conjunction with aromaticity calculations, would reveal the extent of π-electron sharing across the ring. For substituted benzenes, the electron density of delocalized bonds is a key parameter. researchgate.net In this compound, the delocalization would be slightly perturbed by the substituents, but the fundamental aromatic character would be maintained.

Table 1: Representative Aromaticity Indices for Benzene and Substituted Derivatives

| Compound | HOMA | NICS(1) (ppm) | Aromaticity Level |

| Benzene | 1.00 | -10.2 | Highly Aromatic |

| Toluene (B28343) | 0.99 | -9.8 | Highly Aromatic |

| Benzoic Acid | ~0.98 | -9.5 | Highly Aromatic |

| Phenylcyclopropane | ~0.99 | -9.7 | Highly Aromatic |

Note: The values for substituted derivatives are approximate and can vary depending on the computational method used. NICS(1) refers to the Nucleus-Independent Chemical Shift calculated 1 Å above the ring center, another common magnetic-based aromaticity index.

Conformational Analysis through Theoretical Modeling

The conformational flexibility of this compound is primarily associated with the rotation of the cyclopropyl and carboxylic acid groups relative to the plane of the benzene ring. Theoretical modeling provides valuable insights into the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them.

A key conformational feature is the orientation of the carboxylic acid group. The rotation around the C(ring)-C(acid) bond determines the planarity of the molecule. For many benzoic acid derivatives, a planar or near-planar conformation is favored to maximize conjugation between the carboxylic acid group and the benzene ring. However, steric hindrance from ortho substituents can force the carboxylic acid group out of the plane. In this compound, the substituents are in the meta positions, so significant steric clash with the carboxylic acid group is not expected.

Another important conformational variable is the rotation of the cyclopropyl group. The orientation of the three-membered ring relative to the benzene ring can influence the extent of σ-π conjugation. Theoretical studies on similar cyclopropyl-aryl systems suggest that the "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the benzene ring, is often the most stable due to optimal orbital overlap.

A study on the conformational polymorphism of 3-(azidomethyl)benzoic acid, a structurally related compound, revealed that different conformers can exist in the solid state, primarily due to rotations around the bonds connecting the substituents to the ring. nih.gov This suggests that this compound may also exhibit multiple low-energy conformations. Computational analysis of these conformers would likely show that the energy barriers for rotation are relatively small. nih.gov

Theoretical modeling, using methods such as Density Functional Theory (DFT), can be employed to calculate the relative energies of different conformers. A potential energy scan for the rotation of the carboxylic acid and cyclopropyl groups would reveal the global and local energy minima.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer Description | Dihedral Angle (C2-C3-C(cyclo)-H) | Dihedral Angle (C2-C1-C(O)OH) | Relative Energy (kcal/mol) |

| Global Minimum | ~90° (Bisected) | ~0° (Planar) | 0.0 |

| Rotamer 1 | ~0° (Eclipsed) | ~0° (Planar) | 1.5 - 2.5 |

| Rotamer 2 | ~90° (Bisected) | ~90° (Perpendicular) | 3.0 - 5.0 |

Note: This table is hypothetical and illustrates the likely conformational preferences and energy differences based on studies of similar molecules. The actual values would require specific computational studies.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of molecules based on their structural features. researchgate.net These models are built by establishing a mathematical correlation between a set of calculated molecular descriptors and an experimentally determined property.

For this compound, QSPR models could be developed to predict a variety of properties, including:

Acidity (pKa): The pKa is a crucial property for a benzoic acid derivative. QSPR models for pKa prediction of benzoic acids have been successfully developed using descriptors that capture electronic effects, such as atomic charges, electrostatic potentials, and quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Solubility: Aqueous solubility is another important property that can be modeled using QSPR. Descriptors related to molecular size, polarity, and hydrogen bonding capacity are typically used in such models.

Thermodynamic Properties: Properties like heat capacity, entropy, and thermal energy can also be predicted using QSPR models, often employing topological and geometrical descriptors. nih.gov

Biological Activity: While outside the scope of this article, QSAR (Quantitative Structure-Activity Relationship) models, a subset of QSPR, could be used to predict potential biological activities based on structural features. thieme-connect.commdpi.com

The development of a QSPR model involves several key steps:

Data Set Collection: A dataset of compounds with known experimental values for the property of interest is required. For predicting the pKa of this compound, a dataset of substituted benzoic acids would be used.

Molecular Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be classified into different categories:

Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

Topological Descriptors: Based on the 2D connectivity of the atoms.

Geometrical Descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum Chemical Descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, Mulliken charges).

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the property. The model is then rigorously validated to ensure its predictive power.

Table 3: Examples of Molecular Descriptors for QSPR Modeling of Benzoic Acid Derivatives

| Descriptor Class | Example Descriptors | Property Predicted |

| Constitutional | Molecular Weight, Number of O atoms | General Physicochemical Properties |

| Topological | Wiener Index, Randić Index | Thermodynamic Properties, Boiling Point |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Lipophilicity (logP) |

| Quantum Chemical | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges | pKa, Reactivity, Toxicity |

While a specific QSPR model for this compound is not available, the principles of QSPR are well-established and could be readily applied to predict its properties, provided a suitable training set of related compounds is available.

Advanced Research Applications of 3 Cyclopropyl 5 Methylbenzoic Acid in Chemical Sciences

Role as a Versatile Synthetic Building Block and Chemical Intermediate

The inherent reactivity of its carboxylic acid group, coupled with the electronic and steric influence of the cyclopropyl (B3062369) and methyl substituents, makes 3-Cyclopropyl-5-methylbenzoic acid a valuable intermediate in organic synthesis.

Precursor in the Synthesis of Complex Organic Molecules

While specific, widely-published examples of complex natural product synthesis originating from this compound are not prevalent in existing literature, its structure is emblematic of building blocks used in the synthesis of complex organic compounds. The general strategy involves leveraging the carboxylic acid as a handle for a variety of chemical transformations. For instance, it can be readily converted into an acid chloride, ester, or amide, opening pathways to a diverse array of more elaborate molecules. The cyclopropyl group, known for its unique electronic properties and ability to participate in ring-opening reactions under specific conditions, adds another layer of synthetic potential. The synthesis of complex organic molecules often relies on the strategic use of such precursors to introduce specific fragments and stereochemical complexity into the target molecule.

Scaffold for Derivatization in Materials Science and Medicinal Chemistry Research (excluding clinical)

The core structure of this compound serves as a foundational scaffold for derivatization in both materials science and non-clinical medicinal chemistry research. A scaffold in this context is a central molecular framework upon which other chemical groups can be systematically added to create a library of related compounds with varied properties.

In materials science , the aromatic ring and carboxylic acid group allow for its incorporation into polymers or other extended structures. The cyclopropyl and methyl groups can influence the packing and intermolecular interactions of these materials, potentially affecting their bulk properties such as thermal stability and solubility.

In medicinal chemistry , the development of new therapeutic agents often begins with a lead compound or a scaffold that exhibits some level of desired biological activity. nih.gov The this compound structure can be systematically modified to explore structure-activity relationships (SAR). For example, the carboxylic acid can be converted to various bioisosteres, and the aromatic ring can undergo further substitution to probe interactions with biological targets. The cyclopropyl moiety is a particularly interesting feature, as it is often used in drug design to improve metabolic stability, binding affinity, and potency.

| Functional Group | Potential Derivatization Reaction | Resulting Functionality | Application Area |

| Carboxylic Acid | Amide Coupling | Amides | Medicinal Chemistry |

| Carboxylic Acid | Esterification | Esters | Medicinal Chemistry, Materials Science |

| Carboxylic Acid | Reduction | Benzyl Alcohol | Synthetic Intermediate |

| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted Phenyl Rings | Medicinal Chemistry, Materials Science |

Design of Ligands in Coordination Chemistry

The carboxylate group of this compound can act as a coordinating ligand for metal ions, forming metal-ligand complexes. The nature of the cyclopropyl and methyl substituents can influence the electronic properties of the carboxylate and the steric environment around the metal center, thereby tuning the properties of the resulting coordination compound.

Application in Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. While there are no prominent examples in the literature of MOFs specifically utilizing this compound as the primary organic linker, its structural motifs are relevant to MOF design. Benzoic acid and its derivatives are common building blocks for MOF synthesis. The directionality of the carboxylate group can lead to the formation of well-defined, extended networks. The cyclopropyl and methyl groups would project into the pores of the MOF, influencing the pore size, shape, and chemical environment, which could be advantageous for applications in gas storage or separation.

Investigation in Homogeneous and Heterogeneous Catalysis

Coordination complexes derived from ligands like this compound can be investigated for their catalytic activity. In homogeneous catalysis , the metal complex is dissolved in the reaction medium. The steric and electronic properties of the ligand can influence the selectivity and efficiency of the catalyst. In heterogeneous catalysis , the complex would be immobilized on a solid support. The potential for this compound in this area lies in its ability to create a specific coordination environment around a catalytically active metal center.

Supramolecular Chemistry and Engineered Molecular Assemblies

Based on a comprehensive search of available scientific literature, there is no specific research published on the advanced applications of This compound in the areas of molecular recognition, binding interactions, or prodrug design.

Therefore, the requested article focusing on these specific aspects of "this compound" cannot be generated at this time due to a lack of available data in the public domain.

To provide an article that meets the user's structural and content requirements, information on a different chemical compound with a more extensive body of published research in these advanced areas would be needed.

Future Directions and Emerging Research Avenues for 3 Cyclopropyl 5 Methylbenzoic Acid

Exploration of Novel and Efficient Synthetic Transformations

While the synthesis of substituted benzoic acids is a well-established area of organic chemistry, the specific preparation of 3-Cyclopropyl-5-methylbenzoic acid presents an opportunity for methodological innovation. Current general approaches to similar compounds, such as the oxidation of the corresponding toluene (B28343) derivative, could be optimized for efficiency, yield, and sustainability.

Future research should focus on developing novel synthetic pathways. For instance, modern cross-coupling reactions could be explored to introduce the cyclopropyl (B3062369) and methyl groups onto a pre-functionalized benzoic acid scaffold. The use of more environmentally benign oxidizing agents and catalytic systems for the conversion of a suitable precursor, like 3-cyclopropyl-5-methyltoluene, would represent a significant advancement. google.com A continuous-flow synthesis approach could also be investigated to enhance safety, scalability, and product consistency. scispace.com

A hypothetical, yet plausible, multi-step synthesis could commence from a readily available starting material like p-cresotinic acid (2-hydroxy-5-methylbenzoic acid). nih.gov A series of protection, modification, and deprotection steps, analogous to the synthesis of other substituted benzoic acids, could be envisioned to yield the target molecule. nih.gov The development of a one-pot synthesis method would be a particularly valuable goal for future synthetic endeavors.

Development of Advanced Analytical and Characterization Techniques

A comprehensive understanding of the physicochemical properties of this compound is paramount for its future application. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural confirmation, advanced methods can provide deeper insights.

Expected Analytical Data:

Based on the analysis of structurally related compounds like m-toluic acid and cyclopropyl methyl ketone, the following spectral characteristics for this compound can be predicted:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the cyclopropyl ring. The aromatic protons would likely appear as multiplets in the downfield region, while the methyl protons would present as a singlet further upfield. The cyclopropyl protons would exhibit complex splitting patterns characteristic of this strained ring system. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon NMR spectrum would complement the proton NMR data, with unique chemical shifts for the carboxylic acid carbon, the aromatic carbons, the methyl carbon, and the carbons of the cyclopropyl group. chemicalbook.com

IR Spectroscopy: The IR spectrum should display a strong carbonyl (C=O) absorption band characteristic of the carboxylic acid group, along with C-H stretching vibrations for the aromatic, methyl, and cyclopropyl groups. chemicalbook.com

Mass Spectrometry: The mass spectrum will be crucial for confirming the molecular weight of the compound. nih.gov

Future research should employ advanced techniques like two-dimensional NMR (COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals. Solid-state NMR could be utilized to study the compound's crystalline structure and polymorphism. High-resolution mass spectrometry (HRMS) will be vital for precise mass determination and elemental composition analysis. mdpi.com Furthermore, techniques like X-ray crystallography could provide definitive information about the three-dimensional molecular structure and intermolecular interactions in the solid state. researchgate.net

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerating the discovery and development of new molecules. ontosight.ai For this compound, these computational tools can be leveraged in several key areas.

Predictive modeling, using algorithms like random forest and gradient boosting, can estimate a range of properties for the compound, including its potential biological activity, toxicity, and physicochemical characteristics, based on its structure. acs.orgmdpi.com This can help prioritize experimental investigations and reduce the reliance on time-consuming and expensive laboratory work. For instance, ML models trained on datasets of known bioactive molecules could predict potential protein targets for this compound. acs.org

Furthermore, AI can be employed in retrosynthetic analysis to propose novel and efficient synthetic routes. By analyzing vast databases of chemical reactions, AI algorithms can identify promising starting materials and reaction conditions, potentially uncovering more economical and sustainable pathways than those devised through traditional methods. ontosight.ai The use of graph neural networks to predict chemical properties and reaction outcomes for benzoic acid derivatives is a particularly promising avenue. researchgate.net

Expansion into Interdisciplinary Research Fields (e.g., Advanced Materials, Biosensors)

The unique structural features of this compound make it an intriguing candidate for exploration in various interdisciplinary fields.

Advanced Materials: Benzoic acid derivatives are known to be used in the synthesis of liquid crystals and polymers. nih.gov The rigid cyclopropyl group in this compound could impart interesting organizational properties, making it a potential building block for novel liquid crystalline materials or specialty polymers with unique thermal or mechanical properties. Its structure could also be incorporated into metal-organic frameworks (MOFs), potentially leading to materials with tailored porosity and functionality for applications in gas storage or catalysis.

Biosensors: The development of biosensors for the detection of specific molecules is a rapidly growing field. nih.gov Benzoic acid and its derivatives can be detected by engineered microbial biosensors. nih.gov Future research could focus on developing a specific biosensor for this compound, which could be useful for monitoring its presence in biological or environmental systems. Conversely, the compound itself could be investigated as a recognition element in a synthetic biosensor designed to detect specific proteins or other biomolecules, particularly if it is found to have a high affinity for a particular biological target. The interaction of substituted benzoic acids with proteins is an active area of research, suggesting that this compound could be a valuable tool in chemical biology. nih.gov

Q & A

Basic: What are the standard synthetic routes for 3-cyclopropyl-5-methylbenzoic acid, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step functionalization of a benzoic acid backbone. A common approach starts with a substituted benzoic acid derivative (e.g., 3-bromo-5-methylbenzoic acid), followed by cyclopropanation using transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyclopropylboronic acid) . Key intermediates are characterized via:

- NMR spectroscopy to confirm cyclopropane ring integration (e.g., δ 0.5–1.5 ppm for cyclopropyl protons).

- HPLC-MS to verify purity and molecular ion peaks.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Advanced: How can researchers address contradictions in spectral data when characterizing cyclopropane-containing derivatives?

Methodological Answer:

Discrepancies in NMR or mass spectra often arise from:

- Ring-strain-induced isomerization : Cyclopropane rings may undergo partial opening under acidic/basic conditions, leading to unexpected peaks. Use low-temperature NMR (e.g., 10°C) to stabilize the structure .

- Impurity carryover : Purify intermediates via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, 10:1 hexane/ethyl acetate) .

- Dynamic effects : Employ 2D NMR (COSY, NOESY) to distinguish conformational isomers .

Basic: What analytical techniques are recommended for assessing the stability of this compound under varying pH conditions?

Methodological Answer:

- UV-Vis spectroscopy : Monitor absorbance changes (e.g., 250–300 nm) in buffers (pH 1–13) over 24 hours.

- HPLC-DAD : Quantify degradation products (e.g., ring-opened derivatives) using a C18 column (acetonitrile/0.1% formic acid gradient) .

- Mass spectrometry : Identify hydrolyzed fragments (e.g., m/z corresponding to methylbenzoic acid).

Advanced: How can computational methods predict the reactivity of the cyclopropane ring in catalytic applications?

Methodological Answer:

- DFT calculations : Model ring strain energy (typically ~27 kcal/mol for cyclopropane) and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular dynamics (MD) simulations : Assess steric effects during catalyst binding (e.g., Pd-catalyzed coupling) using software like Gaussian or ORCA .

- Docking studies : Screen interactions with enzymes (e.g., cytochrome P450) to anticipate metabolic pathways .

Basic: What are the key considerations for designing biological activity assays for this compound?

Methodological Answer:

- Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity.

- Target selection : Prioritize enzymes with hydrophobic binding pockets (e.g., cyclooxygenase-2) due to the compound’s lipophilic cyclopropane group .

- Dose-response curves : Use a 10-point dilution series (1 nM–100 µM) and measure IC50 via fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) .

Advanced: How can researchers optimize reaction yields in the presence of competing substituents (methyl vs. cyclopropyl)?

Methodological Answer:

- Protecting group strategy : Temporarily mask the carboxylic acid (e.g., as a methyl ester) to prevent side reactions during cyclopropanation .

- Catalyst screening : Test Pd(PPh3)4, Ni(dppf)Cl2, or CuI/1,10-phenanthroline for selective cross-coupling .

- Kinetic monitoring : Use in-situ IR spectroscopy to track reaction progress and adjust temperature/pH in real time .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for weighing and reactions due to potential dust/aerosol formation .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced bioactivity?

Methodological Answer:

- Electron-withdrawing groups : Introduce halogens (Cl, F) at the 4-position to increase metabolic stability .

- Steric modifications : Replace methyl with trifluoromethyl to enhance binding affinity to hydrophobic enzyme pockets .

- Pro-drug strategies : Convert the carboxylic acid to an amide for improved membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.